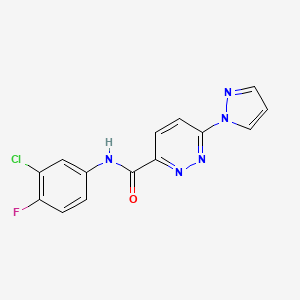
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, referred to as N-CFPC, is a synthetic compound used in laboratory experiments to study biochemical and physiological effects. It is an important tool in the field of drug discovery and development, as well as in the study of signal transduction pathways. N-CFPC has a wide range of applications, such as in the study of cancer, inflammation, and other diseases.
作用机制
N-CFPC is believed to act through the inhibition of protein kinases and phosphatases. These enzymes are involved in the regulation of signal transduction pathways, which are essential for cell growth and proliferation. By inhibiting these enzymes, N-CFPC is able to modulate the activity of these pathways, and thus alter the growth and proliferation of cells.
Biochemical and Physiological Effects
N-CFPC has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as modulate the expression of inflammatory mediators. Additionally, N-CFPC has been found to modulate the activity of signal transduction pathways, which are essential for cell growth and proliferation.
实验室实验的优点和局限性
N-CFPC has several advantages for use in laboratory experiments. It is an easily synthesized compound, and is relatively stable. Additionally, it is a potent inhibitor of protein kinases and phosphatases, making it a useful tool for studying signal transduction pathways.
However, there are some limitations to the use of N-CFPC in laboratory experiments. It is a relatively new compound, and thus there is limited information available on its biochemical and physiological effects. Additionally, it is not known to be toxic to humans, and thus may not be suitable for use in clinical trials.
未来方向
N-CFPC has several potential future directions for research. One potential future direction is to further study its effects on signal transduction pathways. Additionally, further research could be done on its effects on cancer and inflammation. Furthermore, further research could be done to investigate its potential toxicity and suitability for use in clinical trials. Finally, further research could be done to investigate its potential use as a drug target.
合成方法
N-CFPC is synthesized through a process known as “alkylation”. This involves the reaction of an alkylating agent, such as an alkyl halide, with a nucleophilic compound, such as an amine. In the case of N-CFPC, the alkylating agent is 3-chloro-4-fluorophenyl bromide, and the nucleophilic compound is 6-amino-1H-pyrazole-3-carboxamide. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of 0-5 °C. The reaction yields N-CFPC in a yield of approximately 80%.
科学研究应用
N-CFPC has been used in a variety of scientific research applications, such as drug discovery and development, signal transduction pathways, and cancer research. N-CFPC has been used as a probe to study the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. It has also been used in the study of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-CFPC has been used in the study of inflammation, as it has been found to modulate the expression of inflammatory mediators.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-10-8-9(2-3-11(10)16)18-14(22)12-4-5-13(20-19-12)21-7-1-6-17-21/h1-8H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBEWVQRVPADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495952.png)
![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6495968.png)
![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)
![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)
![5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6495993.png)
![4-chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495998.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6496004.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6496007.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6496013.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide](/img/structure/B6496014.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496026.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496035.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6496038.png)
![N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496045.png)